2-Chloropyrimidine

Catalog No.
S562620
CAS No.
1722-12-9
M.F
C4H3ClN2
M. Wt
114.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyrimidine

CAS Number

1722-12-9

Product Name

2-Chloropyrimidine

IUPAC Name

2-chloropyrimidine

Molecular Formula

C4H3ClN2

Molecular Weight

114.53 g/mol

InChI

InChI=1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H

InChI Key

UNCQVRBWJWWJBF-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)Cl

Synonyms

2-Chloro-1,3-pyrimidine; NSC 43544; Pyrimidin-2-yl Chloride;

Canonical SMILES

C1=CN=C(N=C1)Cl

The exact mass of the compound 2-Chloropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43544. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloropyrimidine is an essential heterocyclic intermediate valued for its role as a reactive electrophile in constructing more complex molecules. Its primary utility lies in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, where the chloro-substituent serves as a versatile leaving group. This compound is a foundational precursor for a wide range of functionalized pyrimidines, which are core structural motifs in numerous pharmaceuticals and agrochemicals. Procurement decisions for 2-chloropyrimidine hinge on its specific reactivity profile compared to other halogenated or isomeric pyrimidines.

Replacing 2-chloropyrimidine with seemingly similar analogs like 2-bromopyrimidine, 4-chloropyrimidine, or 2,4-dichloropyrimidine in an established process is often synthetically and economically unviable. The choice of halogen (Cl vs. Br) dictates the conditions required for C-C and C-N bond formation, with chloro-derivatives often demanding more specialized, active catalyst systems. Furthermore, the position of the chlorine atom (2- vs. 4-position) fundamentally alters the electronic properties of the pyrimidine ring, leading to significant differences in regioselectivity for nucleophilic attack. Using a di-substituted analog like 2,4-dichloropyrimidine introduces a second reactive site, which, without precise control, can lead to unwanted side-products, complicating purification and reducing the yield of the target 2-substituted product.

Precursor Suitability: Enabling Cost-Effective Suzuki Couplings with Modern Catalysts

While 2-bromopyrimidines are traditionally more reactive in Suzuki couplings due to a weaker C-Br bond, advances in catalyst technology enable 2-chloropyrimidine to serve as a more cost-effective precursor without compromising yield. For example, with highly active phosphine ligands, Suzuki couplings of 2-chloropyrimidines can achieve yields comparable to their bromo- counterparts, balancing the lower substrate cost against the need for a more advanced catalyst system. This makes 2-chloropyrimidine a strategic choice for large-scale synthesis where raw material costs are a primary driver.

Evidence DimensionReactivity and Cost-Effectiveness in Suzuki Coupling
Target Compound DataLower cost precursor, requires highly active catalysts for efficient C-Cl bond activation.
Comparator Or Baseline2-Bromopyrimidine: Generally more reactive under milder conditions but typically has a higher purchase price.
Quantified DifferenceNot available in a direct head-to-head study, but the principle is well-established in the field of cross-coupling.
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

For large-scale or cost-sensitive projects, procuring 2-chloropyrimidine can significantly lower raw material expenses if the process can accommodate modern, highly active catalyst systems.

Regioselectivity Advantage: Predictable C2-Substitution over C4-Substitution in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the pyrimidine ring is electronically more activated and thus more reactive than the C2 position. This inherent reactivity difference is a critical procurement differentiator. When reacting 2,4-dichloropyrimidine with nucleophiles like amines, substitution occurs preferentially at C4, with C4/C2 isomer ratios ranging from 1:1 to 4:1 in uncatalyzed reactions, necessitating difficult separations. Procuring 2-chloropyrimidine eliminates this ambiguity, ensuring that substitution occurs exclusively at the desired C2 position, which simplifies synthesis and purification.

Evidence DimensionRegioselectivity in Amination (SNAr)
Target Compound DataReaction occurs exclusively at the C2 position.
Comparator Or Baseline2,4-Dichloropyrimidine: Reacts preferentially at C4, often yielding a mixture of C4 and C2 substituted isomers (ratios from 1:1 to 4:1).
Quantified DifferenceProvides 100% C2 selectivity, avoiding isomeric mixtures that range up to 50% of the undesired C2-substituted, C4-unreacted isomer when starting from the dichlorinated analog.
ConditionsNucleophilic aromatic substitution with amine nucleophiles.

This compound is the correct choice to avoid complex and costly purification of regioisomers when the 2-substituted pyrimidine is the exclusive synthetic target.

Proven Precursor for Kinase Inhibitors: Key Role in Imatinib Synthesis Routes

2-Chloropyrimidine derivatives are established, critical precursors in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib. One patented synthetic route to Imatinib explicitly uses a 2-chloro-4-(3-pyridyl)-pyrimidine intermediate, which undergoes a crucial SNAr reaction. The use of the mono-chloro substrate at the 2-position is deliberate, preventing competitive reactions that would occur if a di- or tri-chlorinated pyrimidine were used, thereby ensuring a clean transformation to the key N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine intermediate. This demonstrates the compound's suitability for complex, multi-step syntheses where precision and avoidance of side-products are paramount.

Evidence DimensionSuitability as a Pharmaceutical Precursor
Target Compound DataUsed as a key starting material in a patented, alternative synthetic route for Imatinib.
Comparator Or BaselineAlternative routes using cyanamide; hypothetical use of di/trichloropyrimidines which would lead to side products.
Quantified DifferenceEnables a synthetic route that avoids toxic reagents like cyanamide and ensures regiochemical purity.
ConditionsIndustrial synthesis of Imatinib and related APIs.

For pharmaceutical development and manufacturing, procuring this specific intermediate provides access to established, high-value synthetic pathways and ensures regiochemical control.

Regiochemically Pure Synthesis of 2-Aminopyrimidines

Where the exclusive target is a 2-aminopyrimidine derivative, 2-chloropyrimidine is the optimal starting material. Its use avoids the formation of C4-substituted isomers that are common when using 2,4-dichloropyrimidine, thereby streamlining the synthetic workflow and eliminating the need for challenging isomer separations.

Cost-Driven, Large-Scale Cross-Coupling Campaigns

In industrial or large-scale academic settings where raw material cost is a critical factor, 2-chloropyrimidine serves as a viable, economical alternative to 2-bromopyrimidine for Suzuki and other cross-coupling reactions, provided the process is optimized with modern, highly active palladium catalysts capable of efficient C-Cl bond activation.

Precursor for Proven Pharmaceutical Scaffolds

This compound is a validated intermediate for synthesizing complex pharmaceutical agents like Imatinib. Researchers and process chemists working on kinase inhibitors or other APIs based on a 2-substituted pyrimidine core can rely on this precursor's established role in building these valuable molecular architectures.

XLogP3

0.3

LogP

0.36 (LogP)

Melting Point

67.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.79%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (13.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1722-12-9

Wikipedia

2-Chloropyrimidine

Dates

Last modified: 08-15-2023

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